molecular formula C10H8O7S2 B091816 2-Naphthol-6,8-disulfonic acid CAS No. 118-32-1

2-Naphthol-6,8-disulfonic acid

Cat. No. B091816
CAS RN: 118-32-1
M. Wt: 304.3 g/mol
InChI Key: DOBIZWYVJFIYOV-UHFFFAOYSA-N
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Description

2-Naphthol-6,8-disulfonic acid is a derivative of naphthol that has been functionalized with sulfonic acid groups at the 6 and 8 positions of the naphthalene ring. This compound is of interest due to its potential applications in various fields, including catalysis and material science for fuel cell applications .

Synthesis Analysis

The synthesis of compounds related to 2-naphthol-6,8-disulfonic acid can be achieved through multicomponent condensation reactions. For instance, β-cyclodextrin-butane sulfonic acid has been used as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols, which involves the condensation of aromatic aldehydes, β-naphthol, and amides under solvent-free conditions . Similarly, ionic liquids with sulfonic acid groups have been synthesized and employed as catalysts for the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols, also through a multicomponent condensation approach .

Molecular Structure Analysis

The molecular structure of sulfonated naphthalenic compounds, such as those derived from 2-naphthol-6,8-disulfonic acid, has been characterized using techniques like FT-IR and 1H NMR spectroscopy. These methods provide insights into the structural features of the synthesized compounds, including the degree of sulfonation and the distribution of sulfonic acid groups on the naphthalene ring .

Chemical Reactions Analysis

The reactivity of sulfonated naphthol derivatives can be explored through various chemical reactions. For example, sulfonated polyimides based on naphthalenic sulfonic acids have been synthesized for fuel cell applications, demonstrating the potential of these materials in proton exchange membranes . Additionally, the sulfonation of naphthol and its derivatives with sulfur trioxide has been studied, revealing the influence of initial sulfation on the composition of the sulfo-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated naphthalenic compounds are influenced by the degree of sulfonation. For instance, sulfonated polyimides exhibit proton conductivities and thermal stabilities that vary with the degree of sulfonation, which also affects their water uptake, ion-exchange capacity, and methanol permeability . The sulfonation process itself, as well as the presence of sulfonic acid groups, can significantly alter the properties of the naphthol derivatives, making them suitable for specific applications such as catalysis and material science .

Scientific Research Applications

  • Organic Synthesis

    • 2-Naphthol-6,8-disulfonic acid is a useful research chemical for organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .
    • In one method, 2-naphthol is melted in fuming sulphuric acid for a 2-3h reaction to obtain 2-naphthol 6,8 disulfonic acid . This compound then undergoes further reactions to generate other compounds .
  • Preparation of Food Dyes

    • 2-Naphthol-6,8-disulfonic acid is used as a reagent in the preparation of food dyes . It is used as a coupling component for a wide range of azo colorants, e.g., C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7 .
  • Analysis of Glyphosate in Wastewater Samples

    • 2-Naphthol-6,8-disulfonic acid has been shown to have good analytical properties and can be used for the analysis of glyphosate in wastewater samples . It is thermally stable with a melting point of about 220°C .
  • Analysis of Fatty Acids in Plants and Animals

    • 2-Naphthol-6,8-disulfonic acid can be used for the analysis of fatty acids in plants and animals . It is thermally stable with a melting point of about 220°C . The UV detection wavelength ranges from 220nm to 240nm and the chloride ion is detectable at concentrations greater than 0.1 ppm .
  • Preparation of Azo Colorants

    • It is also used as a coupling component for a wide range of azo colorants, e.g., C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7 .
  • Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic Acid

    • The G acid is aminated (Bucherer reaction) to give 2-aminonaphthalene-6,8-disulfonic acid and subjected to caustic fusion at 200℃ to yield 2,8-dihydroxynaphthalene-6-sulfonic acid (a precursor of g acid) .
  • Preparation of Azo Dyes

    • 2-Naphthol-6,8-disulfonic acid is used in the preparation of azo dyes . It is used as a coupling component for a wide range of azo colorants, e.g., C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7 .
  • Synthesis of 2-Aminonaphthalene-6,8-disulfonic Acid

    • The G acid is aminated (Bucherer reaction) to give 2-aminonaphthalene-6,8-disulfonic acid . This compound is then subjected to caustic fusion at 200℃ to yield 2,8-dihydroxynaphthalene-6-sulfonic acid (a precursor of g acid) .
  • Analysis of Chloride Ion Concentrations

    • 2-Naphthol-6,8-disulfonic acid can be used for the analysis of chloride ion concentrations . The UV detection wavelength ranges from 220nm to 240nm and the chloride ion is detectable at concentrations greater than 0.1 ppm .

properties

IUPAC Name

7-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DOBIZWYVJFIYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059470
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
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Molecular Weight

304.3 g/mol
Source PubChem
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Product Name

2-Naphthol-6,8-disulfonic acid

CAS RN

118-32-1
Record name 2-Naphthol-6,8-disulfonic acid
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
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Record name 7-hydroxynaphthalene-1,3-disulphonic acid
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Record name 2-NAPHTHOL-6,8-DISULFONIC ACID
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